molecular formula C₁₂H₂₄O₅S B1141933 Hexyl beta-D-thioglucopyranoside CAS No. 85618-19-5

Hexyl beta-D-thioglucopyranoside

Cat. No. B1141933
CAS RN: 85618-19-5
M. Wt: 280.38
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Hexyl beta-D-thioglucopyranoside (Hexyl-β-D-TG) is a sugar derivative that is used in various scientific research applications. It is a six-carbon sugar derivative with a thioglucoside linkage, and is believed to be a useful tool for exploring the structure and function of biological systems. Hexyl-β-D-TG has been used in a variety of biochemical and physiological experiments, and has been found to have several advantages and limitations when used in laboratory experiments.

Scientific Research Applications

Cell Lysis

Hexyl beta-D-thioglucopyranoside: is commonly used in cell lysis procedures. It helps in the breakdown of cell membranes, allowing for the release of cellular contents without denaturing proteins. This property is crucial for studies requiring intact proteins for further analysis .

Solubilization of Membrane Proteins

This compound is particularly effective in solubilizing membrane proteins. It maintains the proteins in their native state, which is essential for functional studies and for maintaining their biological activity during experiments .

Protein Crystallization

Hexyl beta-D-thioglucopyranoside: is utilized in the crystallization of proteins. This step is vital for structural analysis through X-ray crystallography, allowing researchers to determine the three-dimensional structure of proteins at atomic resolution .

Reconstitution into Lipid Bilayers

Researchers use Hexyl beta-D-thioglucopyranoside to reconstitute solubilized membrane proteins into lipid bilayers. This reconstitution is important for studying the function of membrane proteins in a controlled environment that mimics their natural habitat .

Study of Protein-Protein Interactions

The ability of Hexyl beta-D-thioglucopyranoside to preserve the native state of proteins makes it an excellent tool for studying protein-protein interactions. These interactions are fundamental to understanding the mechanisms of various biological processes .

Identification of Pathogenic Proteins

Hexyl beta-D-thioglucopyranoside: has been used in research to identify proteins from pathogens such as Chlamydia pneumoniae . Identifying these proteins can lead to a better understanding of the pathogen’s biology and potential therapeutic targets .

Mechanism of Action

Target of Action

Hexyl β-D-Thioglucopyranoside primarily targets membrane proteins . These proteins play a crucial role in various cellular functions, including signal transduction, transport of molecules, and cell-cell interaction.

Mode of Action

Hexyl β-D-Thioglucopyranoside interacts with its targets by solubilizing membrane proteins while preserving their native structure and function . This detergent consists of a hydrophobic hexyl chain attached to a thioglucopyranoside headgroup, which facilitates its interaction with lipid bilayers .

Pharmacokinetics

It is known to be water-soluble , which may influence its absorption and distribution in biological systems.

Result of Action

The primary result of Hexyl β-D-Thioglucopyranoside’s action is the solubilization and reconstitution of membrane proteins . This allows for the study of these proteins in their native state, thereby aiding in the understanding of their structure and function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Hexyl β-D-Thioglucopyranoside. For instance, the presence of ethylene glycol (EG) has been shown to affect the interfacial adsorption and micellar properties of similar alkylglucoside surfactants . .

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-hexylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O5S/c1-2-3-4-5-6-18-12-11(16)10(15)9(14)8(7-13)17-12/h8-16H,2-7H2,1H3/t8-,9-,10+,11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFNYTMEOCLMPS-ZIQFBCGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCSC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexyl beta-D-thioglucopyranoside

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